Cas no 402-51-7 (Bromo[4-(trifluoromethyl)phenyl]magnesium)
Bromo[4-(trifluoromethyl)phenyl]magnesium Chemical and Physical Properties
Names and Identifiers
-
- Bromo[4-(trifluoromethyl)phenyl]magnesium
- [4-(trifluoromethyl)phenyl]magnesium bromide
- 4-(trifluoromethyl)phenylmagnesium bromide
- methyl p-(trifluoromethyl)benzoate
- 4-CF3-C6H4-CO2Me
- methyl-4-(trifluoromethyl)benzoate
- (4-(trifluoromethyl)phenyl)magnesium bromide
- methyl 4-trifluoromethylbenzoate
- 4-trifluoromethyl-benzoic acid methyl ester
- (p-trifluoromethylphenyl)magnesium bromide
- AG-E-96723
- methyl 4-(trifluoromethyl)-1-benzoate
- (4-trifluoromethylphenyl)magnesium bromide
- 4-CF3PhMgBr
- 4-trifluoromethylbenzoic acid methyl ester
- 4-(Trifluoromethyl)benzoic Acid Methyl Ester
- Methyl-4-trifluoromethylbenzoate
- SBB063996
- <
- 4-(trifluoromethyl)phenyl>
- magnesium bromide
- 4-trifluoromethyl-phenylmagnesium bromide
- (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
- 4-trifluoromethylphenylmagnesium bromide
- (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF
- (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.25 M in THF
- (4-(Trifluoromethyl)phenyl)magnesium bromide (1M solution in Diethyl ether)
- SCHEMBL624840
- DTXSID801271735
- 402-51-7
- IPMRFNJFZBOIKO-UHFFFAOYSA-M
- 4-(trifluormethyl)-phenylmagnesium bromide
- p-Trifluormethyl-phenyl-magnesiumbromid
- magnesium;trifluoromethylbenzene;bromide
- 4-(trifluoro-methyl)phenylmagnesium bromide
- 4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE
- bromo[4-(trifluoro-methyl)phenyl]magnesium
-
- MDL: MFCD00672011
- Inchi: 1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
- InChI Key: HTUYHICLOWMUIN-UHFFFAOYSA-M
- SMILES: [Br-].[Mg+2].FC(C1C=C[C-]=CC=1)(F)F
Computed Properties
- Exact Mass: 247.93000
- Monoisotopic Mass: 247.92989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 199
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Boiling Point: 156.5°C
- PSA: 0.00000
- LogP: -0.59170
Bromo[4-(trifluoromethyl)phenyl]magnesium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21725-1g |
Bromo[4-(trifluoromethyl)phenyl]magnesium |
402-51-7 | 97% | 1g |
0.00 | 2021-07-04 | |
| abcr | AB430746-50 ml |
[4-(Trifluoromethyl)phenyl]magnesium bromide, 0.5 M in diethyl ether; . |
402-51-7 | 50 ml |
€364.80 | 2023-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30380-100ml |
Bromo[4-(trifluoromethyl)phenyl]magnesium |
402-51-7 | 100ml |
¥1278.0 | 2021-09-07 | ||
| abcr | AB430746-100 ml |
[4-(Trifluoromethyl)phenyl]magnesium bromide, 0.5 M in diethyl ether; . |
402-51-7 | 100 ml |
€602.60 | 2023-09-04 |
Bromo[4-(trifluoromethyl)phenyl]magnesium Suppliers
Bromo[4-(trifluoromethyl)phenyl]magnesium Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Bromo[4-(trifluoromethyl)phenyl]magnesium
Bromo[4-(trifluoromethyl)phenyl]magnesium: A Comprehensive Overview
Bromo[4-(trifluoromethyl)phenyl]magnesium, also known by its CAS number 402-51-7, is a highly reactive organomagnesium compound that has garnered significant attention in the field of organic synthesis. This compound is a member of the Grignard reagents family, which are widely used in the construction of carbon-carbon bonds. The structure of Bromo[4-(trifluoromethyl)phenyl]magnesium consists of a magnesium atom bonded to a bromine atom and a phenyl ring substituted with a trifluoromethyl group. The trifluoromethyl substituent introduces unique electronic and steric properties, making this compound particularly valuable in various synthetic applications.
The synthesis of Bromo[4-(trifluoromethyl)phenyl]magnesium typically involves the reaction of bromobenzene derivatives with magnesium metal in an ether solvent. Recent advancements in this area have focused on optimizing the reaction conditions to enhance yield and stability. For instance, studies have shown that the use of polar aprotic solvents or the addition of catalytic amounts of Lewis acids can significantly improve the reactivity of magnesium metal, leading to more efficient formation of the Grignard reagent.
One of the most notable applications of Bromo[4-(trifluoromethyl)phenyl]magnesium is in the synthesis of complex aromatic compounds. The trifluoromethyl group acts as an electron-withdrawing substituent, which can direct subsequent electrophilic substitutions to specific positions on the aromatic ring. This property has been exploited in the construction of heterocyclic compounds, such as pyridines and quinolines, which are important building blocks in pharmaceutical chemistry.
Recent research has also highlighted the potential of Bromo[4-(trifluoromethyl)phenyl]magnesium in cross-coupling reactions. For example, its use in Suzuki-Miyaura couplings has enabled the synthesis of biaryl compounds with high regioselectivity. The trifluoromethyl group not only stabilizes the intermediate but also imparts unique electronic properties to the final product, making it suitable for applications in materials science and electronics.
In addition to its synthetic applications, Bromo[4-(trifluoromethyl)phenyl]magnesium has been studied for its potential in catalytic processes. Researchers have explored its ability to act as a catalyst in various organic transformations, including reductions and oxidations. The findings suggest that this compound could serve as a versatile catalyst precursor, offering new avenues for green chemistry and sustainable synthesis.
The stability and reactivity of Bromo[4-(trifluoromethyl)phenyl]magnesium are influenced by several factors, including solvent polarity, temperature, and the presence of additives. Recent studies have demonstrated that the use of bulky ligands or stabilizing agents can significantly extend the shelf life of this compound without compromising its reactivity. These advancements have made it more practical for large-scale synthetic applications.
In conclusion, Bromo[4-(trifluoromethyl)phenyl]magnesium (CAS No. 402-51-7) is a versatile organomagnesium compound with a wide range of applications in organic synthesis. Its unique electronic properties and reactivity make it an invaluable tool for constructing complex molecules with high precision. As research continues to uncover new synthetic strategies and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.
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